Cas no 2138440-87-4 (tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate)
tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- AKOS037654993
- A1-26831
- MS-21742
- tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate
- 2138440-87-4
-
- Inchi: 1S/C12H20IN3O2/c1-12(2,3)18-11(17)14-6-4-5-7-16-9-10(13)8-15-16/h8-9H,4-7H2,1-3H3,(H,14,17)
- InChI Key: MBDKHWLJFUAVRA-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)CCCCNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 365.06002g/mol
- Monoisotopic Mass: 365.06002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 56.2Ų
tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-21742-0.5G |
tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate |
2138440-87-4 | >95% | 0.5g |
£1303.00 | 2025-02-09 |
tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate
tert-Butyl (4-(4-Iodo-1H-Pyrazol-1-Yl)Butyl)Carbamate: A Comprehensive Overview
tert-butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate is a compound with the CAS number 2138440-87-4, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which incorporates a tert-butyl group, a pyrazole ring, and an iodo substituent. The combination of these structural elements makes it a valuable tool in drug discovery and chemical synthesis.
The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is a common motif in medicinal chemistry due to its ability to participate in hydrogen bonding and its potential for bioisosteric replacements. In this compound, the pyrazole ring is substituted with an iodine atom at the 4-position, which can influence the electronic properties and reactivity of the molecule. The presence of the iodo group also introduces potential for further functionalization through nucleophilic aromatic substitution or other iodide-specific reactions.
The tert-butyl group attached to the carbamate moiety serves as a bulky protecting group, which is often used in peptide synthesis to prevent unwanted side reactions. This feature makes the compound particularly useful in solid-phase synthesis and other applications where temporary protection of reactive groups is necessary. Additionally, the carbamate functionality can be readily cleaved under specific conditions, allowing for controlled release of the active pyrazole-containing moiety.
In recent years, there has been growing interest in compounds containing both pyrazole and iodine functionalities due to their potential as kinase inhibitors or other therapeutic agents. For instance, studies have shown that pyrazole derivatives can exhibit anti-inflammatory, antitumor, and antimicrobial activities. The inclusion of an iodine atom in such structures can further modulate their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), making them more suitable for drug development.
The synthesis of tert-butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate typically involves multi-step processes that combine principles from organic synthesis and heterocyclic chemistry. Key steps may include the formation of the pyrazole ring via condensation reactions, subsequent iodination, and finally the attachment of the tert-butyl carbamate group. Researchers have explored various strategies to optimize these steps, including the use of microwave-assisted synthesis or catalytic methods to enhance reaction efficiency and selectivity.
In terms of applications, this compound has been utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic value. For example, it has been employed in the construction of macrocyclic compounds or as a building block for peptide-based drugs. Its versatility in different synthetic pathways underscores its importance in modern organic chemistry.
The study of tert-butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate also extends into its biological evaluation. Preclinical studies have demonstrated that derivatives of this compound may exhibit selective inhibitory effects on certain enzymes or receptors, making them promising candidates for further investigation in disease models. However, comprehensive toxicological studies are required to assess their safety profiles before they can be considered for clinical trials.
In conclusion, tert-butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate, with its unique combination of structural features and functional groups, represents a valuable compound in contemporary chemical research. Its role as both a synthetic intermediate and a potential therapeutic agent highlights its significance across multiple disciplines within chemistry and pharmacology.
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